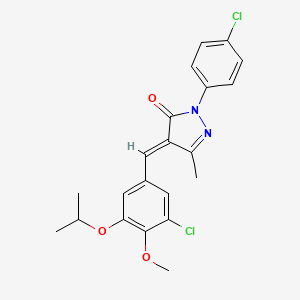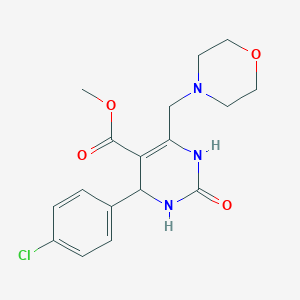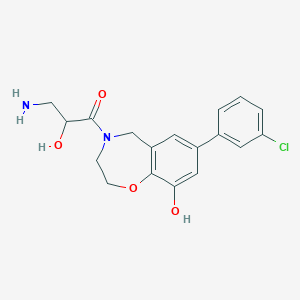![molecular formula C17H26N2O B5297474 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a cyclic ketone with two enamine groups and a methyl group attached to the cyclohexanone ring. Meldrum's acid has unique properties that make it useful in a variety of applications, including organic synthesis, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is complex and varies depending on the application. In organic synthesis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. In catalysis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as an acid catalyst, promoting the reaction between two molecules. In fluorescence sensing, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a chelator, binding to metal ions and causing a change in fluorescence intensity.
Biochemical and Physiological Effects:
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis and catalysis. However, some studies have shown that 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid may have potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under a wide range of conditions, making it a versatile reagent for organic synthesis and catalysis. However, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has some limitations, including its low solubility in water and its tendency to form insoluble aggregates in solution.
Orientations Futures
There are many future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in scientific research. One area of interest is the development of new synthetic methods using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a building block. Another area of interest is the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in the development of new materials, such as polymers and nanomaterials. Additionally, the potential use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of an acid catalyst, or by the reaction of malonic acid with acetic anhydride and sodium acetate. The synthesis of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is a well-established process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has also been used as a catalyst in organic reactions, such as the aldol condensation and the Michael addition. In addition, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNVWFOZYJJLD-QHWIZYIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)


![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)


![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)